molecular formula C14H10BrNO3 B2809475 4-(3-Bromobenzamido)benzoic acid CAS No. 413574-80-8

4-(3-Bromobenzamido)benzoic acid

Cat. No.: B2809475
CAS No.: 413574-80-8
M. Wt: 320.142
InChI Key: NDPSYYITQRRGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromobenzamido)benzoic acid is a halogenated benzoic acid derivative characterized by a 3-bromobenzamido group (-NH-C(=O)-C₆H₄-Br) attached to the para position of the benzoic acid backbone. Its molecular formula is C₁₄H₁₀BrNO₃, with a molecular weight of 322.13 g/mol. The compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzamido derivatives, which are often explored as enzyme inhibitors (e.g., PTP1B for diabetes ) or bioactive intermediates in drug discovery.

The synthesis typically involves coupling 3-bromobenzoyl chloride with 4-aminobenzoic acid under Schotten-Baumann conditions, yielding the amide linkage. Spectral characterization includes IR bands for the amide group (~1650 cm⁻¹ for amide I and ~1550 cm⁻¹ for amide II) and UV absorption maxima influenced by the aromatic and bromine substituents .

Properties

IUPAC Name

4-[(3-bromobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c15-11-3-1-2-10(8-11)13(17)16-12-6-4-9(5-7-12)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPSYYITQRRGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Bromobenzamido)benzoic acid can be synthesized through the direct condensation of 3-bromobenzoic acid and 4-aminobenzoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromobenzamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with catalysts such as palladium or copper.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Boron reagents and palladium catalysts are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions produce biaryl compounds .

Scientific Research Applications

Scientific Research Applications

Anticancer Activity: N-benzyl-3-iodobenzamide, a compound similar in structure to 4-(3-Bromobenzamido)benzoic acid, has demonstrated anticancer properties. Studies suggest it can inhibit enzymes or signaling pathways crucial for cancer cell proliferation. For example, these compounds can act as inhibitors of TRIM24 bromodomain, which is involved in tumorigenesis. In vitro assays have shown that derivatives of N-benzyl compounds exhibit cytotoxicity against various cancer cell lines, including prostate cancer (LNCaP) and non-small cell lung cancer (A549), with reported IC50 values as low as 1.08 μM.

The iodine atom in N-benzyl-3-iodobenzamide enhances its binding affinity to target proteins due to its larger atomic radius and polarizability compared to other halogens, modulating protein activity and affecting cellular processes related to growth and survival.

Use as an Insect Growth Regulator: 2- [ (4-chloro-3-nitrophenyl) sulfonamide ] benzoic acid can be used in preparing an insect growth regulator for controlling lepidoptera pests . The compound can be used to control Spodoptera frugiperda, Prodenia litura, Plutella xylostella, and Spodoptera exigua . The compound functions as a juvenile hormone biosynthesis inhibitor .

Synthesis and chemical reactions: this compound serves as a building block in organic synthesis, especially in palladium-catalyzed cross-coupling reactions. For example, it has been used in synthesizing complex organic molecules like N-benzyl-3-benzylideneisoindolin-1-one through Sonogashira coupling mechanisms.

Other potential uses:

  • কমাতে the viability of prostate cancer cells.
  • নের structure-activity relationship, where modifications on the benzamide structure significantly affect biological activity against cancer cells.
  • প্রদান distinct advantages in biological interactions due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromobenzamido)benzoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may induce cell-cycle arrest and apoptosis in cancer cells by targeting specific pathways involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents significantly influence solubility, stability, and reactivity. Key comparisons include:

Table 1: Physical and Spectral Properties of Selected Benzoic Acid Derivatives
Compound Name Substituent Molecular Weight (g/mol) Solubility (Water) IR Bands (cm⁻¹) UV λmax (nm)
4-(3-Bromobenzamido)benzoic acid 3-Br-benzamido 322.13 Low 1650 (amide I), 1550 ~340, ~267*
4-(4-Bromobenzamido)benzoic acid 4-Br-benzamido 322.13 Low 1650 (amide I), 1550 Similar to 3-Br
4-[(Phenylcarbamoyl)amino]benzoic acid Phenylurea 256.26 Moderate 1700 (C=O urea) Not reported
4-Hydroxybenzoic acid 4-OH 138.12 High 3200 (OH), 1680 (COOH) ~255

*Inferred from dimethylaminobenzylidene analog .

Key Observations :

  • Solubility : The amide group and bromine reduce water solubility compared to 4-hydroxybenzoic acid, which is highly soluble due to its polar -OH group .
  • Bioactivity : Benzamido derivatives (e.g., PTP1B inhibitors ) often rely on halogen substituents for enhanced lipophilicity and target binding, whereas urea derivatives (e.g., phenylurea in ) exhibit insecticidal properties.

Key Insights :

  • The bromine atom in this compound may enhance membrane permeability and target affinity compared to non-halogenated analogs, a common strategy in drug design .
  • Urea/Thiourea Derivatives : While structurally distinct, these compounds (e.g., ) highlight how replacing the amide with urea shifts activity from enzyme inhibition to insecticidal action.

Biological Activity

4-(3-Bromobenzamido)benzoic acid, with the chemical formula C14_{14}H10_{10}BrNO3_3, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a benzoic acid moiety substituted with a bromobenzamide group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Property Value
Molecular FormulaC14_{14}H10_{10}BrNO3_3
Molecular Weight304.14 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 12.5 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell-based assays, it has shown the ability to induce apoptosis in cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). The mechanism appears to involve the activation of apoptotic pathways and modulation of cell cycle progression. Notably, it has been reported that treatment with this compound leads to a reduction in cell viability by approximately 60% at concentrations around 25 µM .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Cellular Signaling Modulation : The compound can alter signaling pathways related to apoptosis and cell proliferation, particularly through the activation of caspases .
  • Membrane Disruption : Preliminary studies suggest that it may disrupt bacterial membranes, leading to increased permeability and cell death .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzoic acid, including this compound, revealed its effectiveness against multi-drug resistant strains of bacteria. The findings indicated that this compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Potential

In another investigation focusing on its anticancer effects, researchers treated Hep-G2 cells with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability along with increased markers of apoptosis, supporting its potential use in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.